Evidence Item 1: Dual Methyl Substitution Enables Exclusive Access to 2,4-Disubstituted Cyclopentanone Products via Payne Rearrangement
The base-mediated Payne rearrangement of 1-oxaspiro[2.3]hexanes is the key synthetic entry to 2,4-disubstituted cyclopentanones. The target compound, bearing methyl groups at both the 2- and 4-positions, is specifically designed to yield 2,4-dimethylcyclopentanone derivatives. In contrast, the mono-methyl analog methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-87-9) would produce only 2-substituted cyclopentanones, while the 5-carboxylate regioisomer methyl 1-oxaspiro[2.3]hexane-5-carboxylate (CAS 175881-34-2) would not undergo the same Payne rearrangement pathway due to the absence of the 2-carboxylate substitution required for the key intermediate [1]. The Cocco et al. (2021) study established this transformation with enantiomeric ratios exceeding 98:2 for the oxaspirohexane scaffold, confirming the synthetic fidelity of the 2,4-disubstitution approach [1].
| Evidence Dimension | Downstream synthetic product architecture |
|---|---|
| Target Compound Data | 2,4-Disubstituted cyclopentanone (via Payne rearrangement of 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate) |
| Comparator Or Baseline | Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate → 2-substituted cyclopentanone only; Methyl 1-oxaspiro[2.3]hexane-5-carboxylate → no Payne rearrangement pathway |
| Quantified Difference | Qualitative product architecture difference: 2,4-disubstituted vs. mono-substituted vs. no productive pathway |
| Conditions | Base-mediated Payne rearrangement in aprotic medium (as described in Cocco et al., Org. Biomol. Chem., 2021) |
Why This Matters
For research programs targeting 2,4-disubstituted cyclopentanone scaffolds—common intermediates in natural product synthesis and medicinal chemistry—only the 2,4-dimethyl substituted oxaspirohexane delivers the required product architecture; procurement of any mono-methyl or regioisomeric analog results in divergent downstream products.
- [1] Cocco A, Rubanu MG, Sechi ML, Frongia A, Mastrorilli P, Degennaro L, Colella M, Luisi R, Secci F. Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[2,3]hexanes. Org Biomol Chem. 2021;19:1945-1949. doi:10.1039/D0OB00771D. View Source
